molecular formula C26H39N3Na2O6S2 B12887602 Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate CAS No. 478250-26-9

Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate

Cat. No.: B12887602
CAS No.: 478250-26-9
M. Wt: 599.7 g/mol
InChI Key: HHRKWVDRDOZBQC-UHFFFAOYSA-L
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Description

Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate is a complex organic compound that belongs to the class of benzoimidazoles This compound is characterized by its unique structure, which includes a heptadecyl chain and a benzoimidazo-pyrazole core with disulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

478250-26-9

Molecular Formula

C26H39N3Na2O6S2

Molecular Weight

599.7 g/mol

IUPAC Name

disodium;2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-3,6-disulfonate

InChI

InChI=1S/C26H41N3O6S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(37(33,34)35)26-27-23-20-21(36(30,31)32)18-19-24(23)29(26)28-22;;/h18-20,25H,2-17H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

HHRKWVDRDOZBQC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN2C3=C(C=C(C=C3)S(=O)(=O)[O-])N=C2C1S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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